4-(azepan-1-ylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a thiazolo[5,4-c]pyridine core substituted with a methyl group at the 5-position and a sulfonamide-linked azepane ring at the benzamide’s para position. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2.ClH/c1-23-13-10-17-18(14-23)28-20(21-17)22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-4-2-3-5-12-24;/h6-9H,2-5,10-14H2,1H3,(H,21,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLXHIGDQAKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride ()
- Structural Differences :
- 5-Substituent : Benzyl vs. methyl in the target compound.
- Benzamide Substituent : tert-Butyl vs. azepane-1-ylsulfonyl.
- Implications :
- The benzyl group may enhance lipophilicity and receptor binding affinity compared to the methyl group.
4-(Azepan-1-ylsulfonyl)-N-(5-Ethylsulfonyl-2-hydroxyphenyl)benzamide ()
- Structural Differences :
- Core Structure : Phenyl vs. thiazolo-pyridine.
- Substituents : Ethylsulfonyl and hydroxyl groups vs. methyl-thiazolo-pyridine.
- Implications :
- The hydroxyl and ethylsulfonyl groups improve water solubility (11.6 µg/mL at pH 7.4) but may reduce blood-brain barrier penetration compared to the thiazolo-pyridine core .
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(Dimethylamino)carbonyl]-2-{[(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide () Structural Differences:
- Substituents: Chloropyridinyl and dimethylamino-carbonyl vs. azepane-sulfonyl. Implications:
- The dimethylamino-carbonyl group may enhance solubility and metabolic stability, while the chloropyridinyl group introduces steric and electronic effects distinct from the azepane-sulfonyl moiety .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Compounds
*LogP estimated using fragment-based methods.
†Calculated based on molecular formula.
Pharmacological and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
